molecular formula C10H16N2O2S4 B1673190 Dimorpholinethiuram disulfide CAS No. 729-46-4

Dimorpholinethiuram disulfide

Cat. No. B1673190
CAS RN: 729-46-4
M. Wt: 324.5 g/mol
InChI Key: KKVYOWPPMNSLCP-UHFFFAOYSA-N
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Description

Dimorpholinethiuram disulfide is a compound with the molecular formula C10H16N2O2S4 . It is also known by other names such as Bis (morpholinothiocarbonyl) disulfide and 4-Morpholinethiocarbonyl disulfide .


Synthesis Analysis

Traditionally, thiuram disulfides are synthesized in two steps: a condensation reaction of secondary amine and carbon disulfide (CS2) to form dithiocarbamate, and an oxidation reaction of the dithiocarbamate to form a disulfide bond . A microfluidic electrosynthesis method has been proposed for the green synthesis of thiuram disulfides, which are versatile free radical initiators .


Molecular Structure Analysis

The molecular weight of Dimorpholinethiuram disulfide is 324.5 g/mol . It contains total 35 bond(s); 19 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 2 (thio-) carbamate(s) (aliphatic), 2 ether(s) (aliphatic) and 1 disulfide(s) .


Chemical Reactions Analysis

The electro-oxidation reactions avoid the over-oxidation of sodium dithiocarbamates and the generation of waste salts . This method prevents solid deposition by introducing liquid–liquid Taylor flow into the microchannel, and promotes the synthesis efficiency of thiuram disulfides with the enlargement of the electrode-specific surface area .

Scientific Research Applications

Green Chemistry

Dimorpholinethiuram disulfide plays a significant role in green chemistry . It is used in the electrolytic approach to sodium dithiocarbamates based on a microfluidic reactor for the green synthesis of thiuram disulfides . This method avoids the over-oxidation of sodium dithiocarbamates and the generation of waste salts .

Free Radical Initiators

Thiuram disulfides, including Dimorpholinethiuram disulfide, are highly efficient free radical initiators . They rapidly decompose into free radicals when heated . This property makes them useful in various chemical reactions, such as C–S coupling reactions, oxidative-addition reactions, and free radical polymerization reactions .

Medicine

Thiuram disulfides were once developed as medicines to cure chronic alcohol dependence .

Rubber Industry

In the rubber industry, thiuram disulfides are normally applied as vulcanization accelerators .

Agriculture

Thiuram disulfides are also used as fungicides and animal repellents in agriculture .

Research Material Supply

Dimorpholinethiuram disulfide is available for sale for scientific research . It is used as a building block in various research applications .

Stimulus-Response Materials

Thiol- and disulfide-based materials, including Dimorpholinethiuram disulfide, are used in the creation of soft and self-assembling materials . The interconversion of the thiol and disulfide groups initiates stimulus-responses and/or self-healing for biomedical and non-biomedical applications .

Microfluidic Electrosynthesis

Dimorpholinethiuram disulfide is used in microfluidic electrosynthesis . This method prevents solid deposition by introducing liquid–liquid Taylor flow into the microchannel, and promotes the synthesis efficiency of thiuram disulfides .

Mechanism of Action

Target of Action

The primary target of Dimorpholinethiuram disulfide is aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in the metabolism of alcohol, converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .

Mode of Action

Dimorpholinethiuram disulfide acts by inhibiting ALDH . This inhibition blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism, causing an accumulation of acetaldehyde in the blood . This leads to a highly unpleasant reaction when alcohol is consumed, known as the disulfiram-alcohol reaction .

Biochemical Pathways

The inhibition of ALDH affects the alcohol metabolism pathway . Under normal conditions, alcohol is metabolized into acetaldehyde, which is then converted into acetic acid by ALDH. The inhibition of aldh by dimorpholinethiuram disulfide prevents this conversion, leading to an accumulation of acetaldehyde .

Pharmacokinetics

It is known that the compound has a very short half-life in the bloodstream, which limits its clinical application .

Result of Action

The accumulation of acetaldehyde in the blood due to the action of Dimorpholinethiuram disulfide results in a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction includes flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .

Action Environment

The action of Dimorpholinethiuram disulfide can be influenced by environmental factors. For instance, the compound contains a disulfide bond that is readily reduced by the free sulfhydryl groups of proteins via the thiol–disulfide exchange reaction . This irreversible reaction covalently modifies cysteine residues on target enzymes, causing the inhibition of the enzymatic function . Therefore, the presence of reducing agents in the environment could potentially affect the stability and efficacy of Dimorpholinethiuram disulfide.

Future Directions

While specific future directions for Dimorpholinethiuram disulfide were not found, there is ongoing research into the use of thiuram disulfides in various applications . For example, therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Disulfide bonds play a critical role in the pharmaceutical and biological properties of peptides .

properties

IUPAC Name

morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYOWPPMNSLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SSC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052471
Record name 4,4'-(Dithiodicarbonothioyl)dimorpholine
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Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimorpholinethiuram disulfide

CAS RN

729-46-4
Record name Bis(morpholinothiocarbonyl) disulfide
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Record name Dimorpholinethiuram disulfide
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Record name Dimorpholinethiuram disulfide
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Record name Morpholine, 4,4'-(dithiodicarbonothioyl)bis-
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Record name 4,4'-(Dithiodicarbonothioyl)dimorpholine
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Record name 4,4'-(dithiodicarbonothioyl)dimorpholine
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Record name DIMORPHOLINETHIURAM DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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